molecular formula C12H14N2O B183119 2-cyano-N-(3-phenylpropyl)acetamide CAS No. 133550-33-1

2-cyano-N-(3-phenylpropyl)acetamide

Cat. No. B183119
M. Wt: 202.25 g/mol
InChI Key: WKWBOZPKWLHXMR-UHFFFAOYSA-N
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Description

2-cyano-N-(3-phenylpropyl)acetamide is an organic compound with the molecular formula C12H14N2O . It has a molecular weight of 202.26 . The compound appears as an off-white to yellow to brown liquid or semi-solid .


Synthesis Analysis

The synthesis of cyanoacetamides like 2-cyano-N-(3-phenylpropyl)acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The InChI code for 2-cyano-N-(3-phenylpropyl)acetamide is 1S/C12H14N2O/c13-9-8-12(15)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,14,15) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : Studies have focused on the synthesis of novel compounds using 2-cyano-N-(3-phenylpropyl)acetamide or its derivatives as primary compounds or building blocks. These syntheses are often aimed at creating polyfunctionalized heterocyclic compounds and exploring their chemical properties (Yang Man-li, 2008); (Moustafa A. Gouda, 2014).

  • Antimicrobial Evaluation : Certain studies have synthesized novel heterocyclic compounds using 2-cyano-N-(3-phenylpropyl)acetamide derivatives and evaluated them for antimicrobial properties. These studies are indicative of the potential for these compounds to be developed into new antibacterial and antifungal agents (E. Darwish, Khalid A. Atia, A. Farag, 2014).

  • Anticancer Activity : There's research into the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide derivatives and their evaluation for anticancer activity. These studies aim to discover novel compounds that can be effective against various cancer cell lines (V. Horishny, M. Arshad, V. Matiychuk, 2021).

  • Synthesis of Dyes and Textile Finishing Agents : Some research has explored the use of 2-cyano-N-(3-phenylpropyl)acetamide derivatives in the synthesis of novel dyes and agents for textile finishing, indicating the compound's versatility in industrial applications (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2011).

  • Development of Bioactive Molecules : The compound and its derivatives are utilized in the development of bioactive molecules with potential applications in various fields, including pharmaceuticals and material science. This includes exploring their synthesis pathways, reactivity, and potential as precursors for further chemical transformations (Gopal Sharma, S. Anthal, D. Geetha, et al., 2018).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H301+H311+H331-H315-H319 .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-8-12(15)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWBOZPKWLHXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401664
Record name 2-cyano-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3-phenylpropyl)acetamide

CAS RN

133550-33-1
Record name 2-Cyano-N-(3-phenylpropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Dong, Z Wang, ZQ Guo, S Gong… - Journal of medicinal …, 2020 - ACS Publications
Speckle-type POZ protein (SPOP) is overexpressed in the nucleus and misallocated in the cytoplasm in almost all the clear-cell renal cell carcinomas (ccRCCs), which leads to kidney …
Number of citations: 14 pubs.acs.org

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